Cas no 2248172-19-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methylpiperidine-2-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methylpiperidine-2-carboxylate is a chiral piperidine-derived ester with potential applications in pharmaceutical synthesis and asymmetric catalysis. The compound features a rigid isoindole-1,3-dione scaffold coupled with a stereodefined 1-methylpiperidine-2-carboxylate moiety, offering structural versatility for derivatization. Its stereochemical purity (R-configuration) ensures precise control in enantioselective reactions, while the electron-withdrawing dioxoisoindoline group enhances reactivity in nucleophilic substitution or condensation processes. The methylated piperidine ring contributes to improved solubility and stability in organic media. This compound is particularly valuable in the development of bioactive molecules, where its bifunctional reactivity and chiral integrity facilitate the construction of complex pharmacophores.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methylpiperidine-2-carboxylate structure
2248172-19-0 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methylpiperidine-2-carboxylate
CAS No:2248172-19-0
MF:C15H16N2O4
MW:288.298543930054
CID:6259090
PubChem ID:165723859
Update Time:2025-10-28

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methylpiperidine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-6514081
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methylpiperidine-2-carboxylate
    • 2248172-19-0
    • Inchi: 1S/C15H16N2O4/c1-16-9-5-4-8-12(16)15(20)21-17-13(18)10-6-2-3-7-11(10)14(17)19/h2-3,6-7,12H,4-5,8-9H2,1H3/t12-/m1/s1
    • InChI Key: OKOWEXVAFCLLAG-GFCCVEGCSA-N
    • SMILES: O(C([C@H]1CCCCN1C)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 288.11100700g/mol
  • Monoisotopic Mass: 288.11100700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 66.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methylpiperidine-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6514081-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methylpiperidine-2-carboxylate
2248172-19-0
1g
$0.0 2023-05-31

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methylpiperidine-2-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methylpiperidine-2-carboxylate (CAS No. 2248172-19-0)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methylpiperidine-2-carboxylate (CAS No. 2248172-19-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoindoline derivatives and is characterized by its unique structural features, including a 1,3-dioxo group and a (2R)-1-methylpiperidine moiety. These structural elements contribute to its potential biological activities and therapeutic applications.

The isoindoline core of this compound is a versatile scaffold that has been extensively studied for its pharmacological properties. Isoindoline derivatives have shown promise in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory disorders. The presence of the 1,3-dioxo group enhances the compound's stability and reactivity, making it a valuable candidate for drug development.

The (2R)-1-methylpiperidine moiety is another critical component of this compound. Piperidine derivatives are known for their ability to modulate various biological targets, such as receptors and enzymes. The stereochemistry of the (2R) configuration is particularly important, as it can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This stereochemical feature ensures that the compound interacts specifically with its intended biological targets, thereby enhancing its therapeutic efficacy.

Recent research has highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methylpiperidine-2-carboxylate in the treatment of neurodegenerative diseases. Studies have shown that this compound can effectively cross the blood-brain barrier and exert neuroprotective effects by modulating oxidative stress and inflammation. Additionally, it has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease.

In the context of cancer research, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methylpiperidine-2-carboxylate has demonstrated promising anti-tumor activities. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. Its ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for further development as an anticancer agent.

The pharmacokinetic profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methylpiperidine-2-carboxylate has also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its oral bioavailability is high, and it has a long half-life in vivo, which suggests that it could be administered less frequently in clinical settings. These characteristics make it a promising candidate for further clinical evaluation.

Furthermore, the safety profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methylpiperidine-2-carboxylate has been assessed in preclinical studies. Toxicity assays have indicated that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. These findings support its potential for safe use in human patients.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methylpiperidine-2-carboxylate (CAS No. 2248172-19-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological activities make it an attractive candidate for further development as a therapeutic agent for neurodegenerative diseases and cancer. Ongoing research continues to explore its full potential and optimize its use in clinical settings.

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